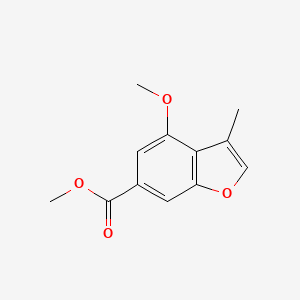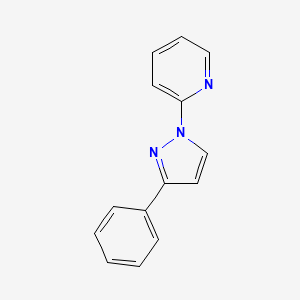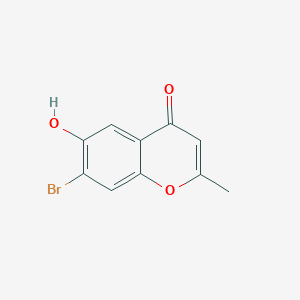
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is a class of oxygen-containing heterocycles. These compounds are known for their diverse biological and pharmacological activities. The chromenone framework is significant in medicinal chemistry due to its presence in various natural and synthetic compounds with notable biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one typically involves the bromination of 6-hydroxy-2-methyl-4H-chromen-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the chromenone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 6-oxo-2-methyl-4H-chromen-4-one.
Reduction: Formation of 6-hydroxy-2-methyl-4H-chroman-4-one.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromenone core. The hydroxyl and bromine substituents may enhance its binding affinity and specificity towards these targets, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-methyl-4H-chromen-4-one: Lacks the bromine substituent, which may affect its biological activity and reactivity.
7-Hydroxy-4-methylcoumarin: Similar structure but with different substituents, leading to variations in biological properties.
7-Bromo-4-methylcoumarin: Similar bromine substitution but different position of the hydroxyl group.
Uniqueness
7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of both bromine and hydroxyl substituents on the chromenone core. This combination of functional groups may contribute to its distinct reactivity and biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H7BrO3 |
|---|---|
Poids moléculaire |
255.06 g/mol |
Nom IUPAC |
7-bromo-6-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-8(12)6-3-9(13)7(11)4-10(6)14-5/h2-4,13H,1H3 |
Clé InChI |
LXKOUWPMJOULDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=CC(=C(C=C2O1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13922174.png)
![5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13922178.png)
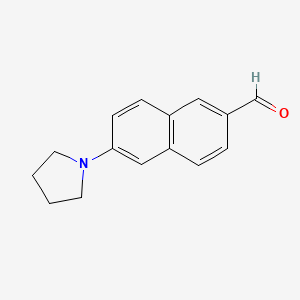
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
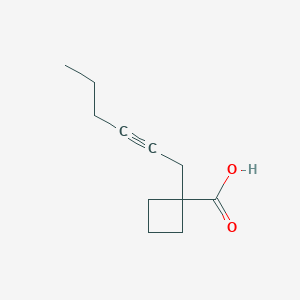
![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
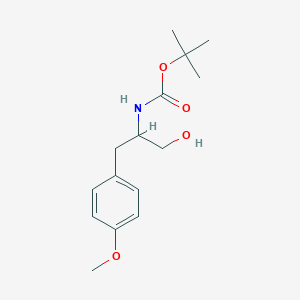


![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)

